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Compound of Interest

Methyl 2-chloroquinazoline-8-
Compound Name:
carboxylate

Cat. No.: B578165

CAS Number: 1217269-81-2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-chloroquinazoline-8-
carboxylate, a key intermediate in the synthesis of novel therapeutic agents. This document
details its chemical and physical properties, outlines a general synthetic pathway, and explores
its application in the development of kinase inhibitors and antimicrobial compounds.

Compound Identification and Properties

Methyl 2-chloroquinazoline-8-carboxylate is a heterocyclic building block belonging to the
quinazoline family. The presence of a chloro group at the 2-position provides a reactive site for
nucleophilic substitution, making it a versatile precursor for the synthesis of a wide array of
functionalized quinazoline derivatives.

Table 1: Chemical and Physical Properties
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Property Value Source
CAS Number 1217269-81-2 (11121131141
Molecular Formula C10H7CIN202 [21[31[5]
Molecular Weight 222.63 g/mol [31[5]
Physical State Solid (predicted) N/A
Melting Point Data not available N/A
Boiling Point Data not available N/A
Solubility Data not available N/A
Storage Inert atmosphere, 2-8°C [5]

Note: Experimental physical property data for this specific compound is not readily available in

published literature. The information provided is based on data from chemical suppliers and

predictions based on its structure.

Table 2: Spectroscopic Data (Predicted)

Technique Predicted Data
'H NMR Aromatic protons (6 7.0-8.5 ppm), Methyl
protons (o ~3.9 ppm)
Carbonyl carbon (~165 ppm), Aromatic carbons
13C NMR

(120-155 ppm), Methyl carbon (~53 ppm)

IR (Infrared)

C=0 stretch (~1720 cm™1), C=N stretch (~1610
cm~1), C-Cl stretch (~750 cm™1)

Mass Spec.

Molecular ion peak (M*) at m/z 222/224 (due to
35CIR7Cl isotopes)

Note: The spectroscopic data presented are predictions based on the chemical structure and

data from analogous compounds. Experimental data should be obtained for confirmation.
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Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 2-
chloroquinazoline-8-carboxylate is not explicitly available in the reviewed literature, a general
synthetic route can be proposed based on established quinazoline chemistry. The synthesis
would likely involve a multi-step process starting from a substituted anthranilic acid derivative.

General Synthetic Workflow:

A plausible synthetic route would begin with the cyclization of an appropriate anthranilic acid
derivative to form a quinazolinone, followed by chlorination to yield the target compound.

Synthesis of Quinazolinone Intermediate

G-Amin0-3-methoxycarbonylbenzoic acia

G/Iethyl 4-0xo-3,4-dihydroquinazoline-8-carboxylata (Phosphorus oxychloride (POCIa)]

G/Iethyl 2-chloroquinazoline-8-carboxylata

Chlorination

Click to download full resolution via product page

Caption: General synthetic workflow for Methyl 2-chloroquinazoline-8-carboxylate.
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Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Methyl 4-o0xo0-3,4-dihydroquinazoline-8-carboxylate

To a round-bottom flask, add 2-amino-3-methoxycarbonylbenzoic acid and an excess of
formamide.

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into cold water to precipitate the product.

Collect the solid by filtration, wash with water, and dry under vacuum to yield Methyl 4-oxo-
3,4-dihydroquinazoline-8-carboxylate.

Step 2: Synthesis of Methyl 2-chloroquinazoline-8-carboxylate

In a well-ventilated fume hood, suspend Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate
in an excess of phosphorus oxychloride (POCIs).

Add a catalytic amount of N,N-dimethylformamide (DMF).

Heat the mixture at reflux until the reaction is complete (monitored by TLC).

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain Methyl 2-
chloroquinazoline-8-carboxylate.
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Applications in Drug Discovery

Methyl 2-chloroquinazoline-8-carboxylate serves as a crucial starting material for the
synthesis of a variety of biologically active molecules. The quinazoline scaffold is a "privileged
structure” in medicinal chemistry, known to interact with numerous biological targets.[6]

3.1. Kinase Inhibitors

The 2-chloroquinazoline core is a common feature in many kinase inhibitors. The chlorine atom
at the 2-position can be readily displaced by various nucleophiles, allowing for the introduction
of diverse side chains that can be tailored to target the ATP-binding site of specific kinases.
Derivatives of 2-chloroquinazolines have been investigated as inhibitors of key kinases
implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial
Growth Factor Receptor (VEGFR), and Aurora Kinases.[7][8][9]
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Synthesis of Kinase Inhibitors

@ethyl 2-chloroquinazoline-8-carboxylate ( Amine Nucleophile (R-NHz) )

:

Nucleophilic Aromatic Substitutior)

l Biological Activity

G-Amino-quinazoline Derivative)

Cnhibition of Kinase Activity)
(Downstream Signaling Pathways BlockecD
Gnti-proliferative Effects)

EGFR Signaling Pathway

e COe=d

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b578165?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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